PARP1/2 Selectivity: TC-E 5001 vs. Less Selective Tankyrase Inhibitors
Procurement of TC-E 5001 over alternatives like XAV939 is justified by its quantitatively superior selectivity against PARP1/2. While TC-E 5001 is devoid of PARP1 and PARP2 activity (IC50 >19 µM) , the commonly used tankyrase inhibitor XAV939 exhibits significant cross-reactivity with PARP1 (IC50 ~0.12 µM) and PARP2 (IC50 ~0.046 µM) [1]. This difference is critical: at typical working concentrations that fully inhibit tankyrases, XAV939 will also heavily inhibit PARP1/2, whereas TC-E 5001 will not, ensuring phenotypes are attributable solely to tankyrase blockade.
| Evidence Dimension | Selectivity for TNKS2 over PARP1 and PARP2 |
|---|---|
| Target Compound Data | TC-E 5001: PARP1 IC50 >19,000 nM; PARP2 IC50 >19,000 nM |
| Comparator Or Baseline | XAV939: PARP1 IC50 = 120 nM; PARP2 IC50 = 46 nM |
| Quantified Difference | TC-E 5001 is >158-fold more selective against PARP1 and >413-fold more selective against PARP2 than XAV939. |
| Conditions | In vitro biochemical enzymatic assays on human PARP family proteins. |
Why This Matters
This level of selectivity is essential for any study aiming to isolate the function of tankyrases from the well-established roles of PARP1/2 in DNA repair, avoiding costly misinterpretation of biological data.
- [1] Huang SM, Mishina YM, Liu S, et al. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling. Nature. 2009;461(7264):614-620. (Data for XAV939) View Source
